Product packaging for 4-Amino-3-fluorobenzoic acid(Cat. No.:CAS No. 455-87-8)

4-Amino-3-fluorobenzoic acid

Cat. No.: B016824
CAS No.: 455-87-8
M. Wt: 155.13 g/mol
InChI Key: JSKXHTHMCCDEGD-UHFFFAOYSA-N
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Description

4-Amino-3-fluorobenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H6FNO2 and its molecular weight is 155.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25758. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6FNO2 B016824 4-Amino-3-fluorobenzoic acid CAS No. 455-87-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-fluorobenzoic acid
Source PubChem
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InChI

InChI=1S/C7H6FNO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKXHTHMCCDEGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196540
Record name Benzoic acid, 4-amino-3-fluoro-
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Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

455-87-8
Record name 4-Amino-3-fluorobenzoic acid
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Record name Benzoic acid, 4-amino-3-fluoro-
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Record name 4-Amino-3-fluorobenzoic acid
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Record name Benzoic acid, 4-amino-3-fluoro-
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Record name 4-amino-3-fluorobenzoic acid
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Significance in Modern Organic Synthesis and Chemical Biology

4-Amino-3-fluorobenzoic acid serves as a crucial intermediate in the creation of a wide array of biologically active compounds. chemimpex.com Its structure is a valuable scaffold in medicinal chemistry, particularly for the development of anti-inflammatory and analgesic drugs. chemimpex.com In the realm of chemical biology, this compound is utilized in studies concerning enzyme inhibition and protein interactions, aiding researchers in elucidating biological processes at the molecular level. chemimpex.com

The synthesis of novel derivatives from this compound is a prominent area of investigation. For instance, research into aminobenzoic acid derivatives has highlighted their potential as antioxidants and cholinesterase inhibitors, which are relevant to neurodegenerative diseases. Furthermore, derivatives of the closely related 4-amino-3-chlorobenzoic acid have been synthesized and investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov These studies underscore the importance of the aminobenzoic acid framework in designing molecules with specific biological targets.

Contextualization As a Versatile Fluorinated Aromatic Building Block

The versatility of 4-amino-3-fluorobenzoic acid as a building block stems from the distinct reactivity of its three functional groups. The amino (-NH₂) and carboxylic acid (-COOH) groups provide sites for a variety of chemical transformations, such as amidation and esterification, making it an essential intermediate for constructing more complex molecules. solubilityofthings.com These polar functional groups also enhance the compound's solubility in polar solvents like water, a desirable property for many synthetic and biological applications. solubilityofthings.com

The presence of the fluorine atom is particularly significant. Fluorine substitution is a widely used strategy in drug design to enhance the metabolic stability and biological activity of a molecule. solubilityofthings.combanglajol.info The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, influencing its reactivity and the pKa of the carboxylic acid and amino groups. This strategic placement of a fluorine atom enhances the compound's utility in creating new pharmaceuticals and agrochemicals with improved efficacy. chemimpex.combanglajol.info

Overview of Key Research Trajectories and Applications

Established Chemical Synthesis Pathways

The synthesis of this compound can be achieved through several established routes, which typically involve the manipulation of functional groups on a pre-existing benzene (B151609) ring. The choice of pathway often depends on the availability and cost of starting materials.

Routes via Nitrile Hydrolysis

One fundamental approach to forming a carboxylic acid group is through the hydrolysis of a nitrile (–C≡N) group. This transformation can be performed under either acidic or basic conditions. chemguide.co.uklibretexts.org In this pathway, a suitable precursor such as 4-amino-3-fluorobenzonitrile (B1272301) would be subjected to hydrolysis.

Acidic Hydrolysis : The nitrile is heated under reflux with a dilute mineral acid, such as hydrochloric acid. The reaction proceeds through an amide intermediate to yield the free carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk The strong acidic environment protonates the resulting carboxylate, ensuring the formation of the final carboxylic acid product. chemguide.co.uk

Alkaline Hydrolysis : Alternatively, the nitrile can be heated with an aqueous alkali solution, like sodium hydroxide (B78521). chemguide.co.uk This process initially forms the salt of the carboxylic acid (e.g., sodium 4-amino-3-fluorobenzoate) and releases ammonia (B1221849) gas. chemguide.co.uk To obtain the free this compound, the reaction mixture must be subsequently acidified with a strong acid. chemguide.co.uk

The nitrile precursor itself can be synthesized through methods such as the Sandmeyer reaction, where an amino group is converted into a diazonium salt and then displaced by a cyanide nucleophile.

Precursor-Based Transformations

A more direct and common strategy involves the chemical modification of a functional group on a readily available precursor. A primary example is the reduction of a nitro group (–NO₂) to an amino group (–NH₂).

The synthesis often starts with 4-fluoro-3-nitrobenzoic acid. This precursor contains the desired carboxylic acid and fluorine atom in the correct positions. The key step is the reduction of the nitro group. This is typically achieved through catalytic hydrogenation, where the compound is reacted with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). google.comgoogle.com This method is highly efficient and often results in high purity of the desired amine product. The reaction is typically carried out in a suitable organic solvent like methanol (B129727) or ethanol. google.com

Alternative reduction methods can also be employed, such as using metals in acidic media (e.g., iron or tin in HCl), though catalytic hydrogenation is often preferred for its cleaner reaction profile and milder conditions.

Table 1: Overview of Established Synthesis Pathways

Synthetic Pathway Precursor Key Reagents Reaction Type Product
Nitrile Hydrolysis (Acidic) 4-Amino-3-fluorobenzonitrile H₂O, HCl, Heat Hydrolysis This compound

| Nitrile Hydrolysis (Alkaline) | 4-Amino-3-fluorobenzonitrile | 1. NaOH, H₂O, Heat 2. Strong Acid | Hydrolysis, Acidification | this compound | | Precursor Transformation | 4-Fluoro-3-nitrobenzoic acid | H₂, Pd/C | Catalytic Hydrogenation | this compound |

Advanced Synthetic Approaches

Modern synthetic chemistry emphasizes the use of efficient and environmentally benign methods. Research into the synthesis of this compound and its derivatives reflects these goals through the use of advanced catalytic systems and green chemistry principles.

Catalytic Reaction Systems in Compound Assembly

Catalysis is central to the efficient synthesis of this compound. As mentioned, palladium on carbon (Pd/C) is a crucial heterogeneous catalyst for the nitro group reduction pathway, valued for its high activity and ease of separation from the reaction mixture. google.comgoogle.com

Other catalytic systems are employed in the synthesis of related structures and derivatives. For instance, in condensation reactions involving this compound, polyphosphoric acid (PPA) can be used as both a catalyst and a reaction medium to promote the formation of heterocyclic structures like benzothiazoles at elevated temperatures. mdpi.com For other transformations on related benzoic acids, transition metal catalysts such as those based on palladium or copper are essential for reactions like cross-coupling, which can be used to build more complex molecular frameworks. smolecule.comacs.org

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to reduce waste, use less hazardous materials, and improve energy efficiency. In the context of synthesizing fluorinated benzoic acids and their derivatives, several greener strategies have been explored.

One approach involves the use of alternative reaction media. For example, syntheses utilizing water as a solvent and employing catalysts like Samarium(III) triflate have been reported for related compounds, offering advantages such as short reaction times and simplified work-up procedures. mdpi.com The use of ultrasound-promoted synthesis is another green technique that can accelerate reactions and improve yields. globalscientificjournal.com

Furthermore, the field of biocatalysis and fermentative production presents a frontier for the green synthesis of aromatic amines and acids. While chemical synthesis is standard, genetically engineered microorganisms have been developed for the production of related compounds like p-aminobenzoic acid from simple carbon substrates, offering a potential future route that avoids harsh reagents and minimizes waste. google.com

Derivatization and Functionalization Reactions of the Core Structure

The utility of this compound as a synthetic intermediate stems from the reactivity of its two primary functional groups: the amino group and the carboxylic acid group. solubilityofthings.comchemimpex.com These sites allow for a wide range of derivatization and functionalization reactions.

Reactions at the Carboxylic Acid Group : The carboxylic acid moiety can readily undergo esterification by reacting with various alcohols under acidic conditions to form the corresponding esters. acs.orgacs.org It can also be converted to an acyl chloride, which is a more reactive intermediate, allowing for facile reaction with amines to form amides.

Reactions at the Amino Group : The amino group is nucleophilic and can be acylated to form amides or participate in condensation reactions. A notable example is its reaction with o-aminothiophenols in the presence of a catalyst like PPA to synthesize 2-(4-amino-3-fluorophenyl)benzothiazole derivatives, which have been evaluated for their biological properties. mdpi.com The amino group can also be protected, for instance as an N-Fmoc derivative, to allow for selective reactions at the carboxylic acid site, a common strategy in peptide synthesis. smolecule.com

Combined Reactivity : The presence of both groups allows the molecule to be used as a linker or a building block in the formation of polymers or complex heterocyclic systems. For example, it can be converted into 4-amino-3-fluorobenzohydrazide (B13464637) by reacting the carboxylic acid with hydrazine (B178648), creating a new derivative with different reactive properties. smolecule.com

This dual functionality makes this compound a versatile tool for chemists to introduce a fluorinated aminobenzoyl unit into a target molecule, which is often desirable in the design of new pharmaceuticals and advanced materials. chemimpex.com

Amidation and Acetylation Reactions of the Amino Group

The primary amino group in this compound is a key site for functionalization, readily undergoing amidation and acetylation reactions to form a wide range of derivatives. These reactions are fundamental in peptide synthesis and the construction of complex organic molecules.

Amidation of the amino group is commonly achieved by coupling it with a carboxylic acid. This transformation typically requires the activation of the carboxylic acid coupling partner. Common methods include the use of carbodiimide (B86325) reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. fishersci.it Alternatively, highly reactive acyl chlorides can be reacted directly with the amino group, a procedure known as the Schotten-Baumann reaction, which is often carried out in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. fishersci.it

For instance, this compound has been condensed with other carboxylic acids, such as 4-amino-3-trifluoromethylbenzoic acid, in the presence of polyphosphoric acid (PPA) as a catalyst at elevated temperatures (110 °C) to generate amide-linked benzothiazole (B30560) precursors. mdpi.com Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also employed to facilitate amide bond formation under mild conditions.

Acetylation, a specific type of acylation, involves the introduction of an acetyl group onto the nitrogen atom. This is typically accomplished using reagents like acetic anhydride (B1165640) or acetyl chloride. These reactions serve not only to create new derivatives but also as a method to protect the amino group during subsequent synthetic steps.

Reaction TypeReagent(s)ConditionsProduct TypeRef.
AmidationCarboxylic Acid, EDC, HOBtAprotic solvent (e.g., DMF), Room TempN-Acyl derivative fishersci.it
AmidationAcyl Chloride, PyridineAprotic solvent (e.g., DCM), 0°C to RTN-Acyl derivative fishersci.it
AmidationCarboxylic Acid, PPA110 °CN-Acyl derivative mdpi.com
AmidationCarboxylic Acid, HATU, DIEAAprotic solvent (e.g., DMF), Room TempN-Acyl derivative fishersci.co.uk
AcetylationAcetic Anhydride or Acetyl ChlorideBase catalyst (optional)N-Acetyl derivative smolecule.com

Carboxylic Acid Functionalization via Acyl Chloride Intermediates

The carboxylic acid moiety of this compound can be converted into a more reactive acyl chloride. This transformation is a cornerstone of its synthetic utility, enabling a variety of subsequent reactions, most notably Friedel-Crafts acylations and the formation of esters and amides.

The most common method for preparing acyl chlorides from carboxylic acids is treatment with thionyl chloride (SOCl₂), often under reflux conditions. google.com Oxalyl chloride is another effective reagent for this conversion. fishersci.it The resulting 4-amino-3-fluorobenzoyl chloride is a highly reactive intermediate. Due to its reactivity, it is often generated in situ and used immediately in the next step of a synthetic sequence. mdpi.com

Once formed, the acyl chloride can react with various nucleophiles. For example, reaction with an alcohol yields an ester, while reaction with an amine produces an amide. guidechem.com This intermediate is also a key reactant in Friedel-Crafts acylation, where it reacts with an aromatic compound in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a new carbon-carbon bond, yielding a diaryl ketone. For example, 4-fluorobenzoyl chloride (a related compound) is used in the copper-triflate-catalyzed Friedel-Crafts benzoylation of aniline (B41778) derivatives. researchgate.net

ReagentConditionsIntermediate/ProductApplicationRef.
Thionyl Chloride (SOCl₂)Reflux4-Amino-3-fluorobenzoyl chlorideAmide/Ester synthesis, Friedel-Crafts google.com
Oxalyl ChlorideAprotic solvent (DCM, THF)4-Amino-3-fluorobenzoyl chlorideAmide/Ester synthesis fishersci.it
Bis(trichloromethyl)carbonate (Triphosgene)Mild conditionsAcyl ChlorideAmide bond formation researchgate.net

Electrophilic and Nucleophilic Substitution Reactions

The aromatic ring of this compound is subject to both electrophilic and nucleophilic substitution, allowing for further diversification of its structure. The outcome of these reactions is directed by the electronic properties of the existing substituents.

In electrophilic aromatic substitution, the strongly activating amino (-NH₂) group and the deactivating but ortho-, para--directing fluoro (-F) and carboxylic acid (-COOH) groups influence the position of incoming electrophiles. The amino group is the dominant activating group, directing substitution to the positions ortho and para to it.

A key transformation involving the amino group is its conversion to a diazonium salt, which can then be replaced by a variety of substituents through Sandmeyer or Balz-Schiemann reactions. google.com For example, diazotization with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (e.g., HCl), followed by treatment with a copper(I) salt like CuCN, can replace the amino group with a cyano group. google.com Similarly, the Balz-Schiemann reaction allows for the replacement of the diazonium group with fluorine upon heating a diazonium tetrafluoroborate (B81430) salt. google.com

Nucleophilic aromatic substitution (SNAr) is also possible, particularly the displacement of the fluorine atom. Such reactions are generally challenging on electron-rich rings but can occur if the ring is sufficiently activated by strong electron-withdrawing groups. While the amino group is electron-donating, its conversion to a diazonium salt or a nitro group would strongly activate the ring towards nucleophilic attack, facilitating the substitution of the fluorine atom by nucleophiles such as amines or thiols.

Oxidation and Reduction Transformations

The functional groups of this compound can undergo various oxidation and reduction reactions. The amino group can be oxidized to a nitro group using common oxidizing agents. Conversely, the corresponding nitro-substituted benzoic acid can be reduced to regenerate the amino group, a common step in the synthesis of this molecule from nitrated precursors. Catalytic hydrogenation, using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C), is a standard method for this reduction. google.com

The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). The nitrile group in related compounds like 4-cyano-3-fluorobenzoyl chloride can be reduced to a primary amine using similar reagents.

TransformationFunctional GroupReagent(s)Product Functional GroupRef.
OxidationAmino (-NH₂)Oxidizing agents (e.g., H₂O₂)Nitro (-NO₂)
ReductionNitro (-NO₂)H₂, Pd/CAmino (-NH₂) google.com
ReductionCarboxylic Acid (-COOH)Lithium Aluminum Hydride (LiAlH₄)Primary Alcohol (-CH₂OH)
ReductionNitrile (-CN)Lithium Aluminum Hydride (LiAlH₄)Primary Amine (-CH₂NH₂)

Carbon-Carbon Coupling Reactions for Complex Molecular Architectures

Modern synthetic chemistry relies heavily on carbon-carbon bond-forming reactions to build complex molecules from simpler starting materials. This compound and its derivatives are valuable substrates for such transformations, particularly transition-metal-catalyzed cross-coupling reactions. nih.gov

One powerful strategy is decarboxylative cross-coupling, where the carboxylic acid group itself is replaced and used to form a C-C bond. mdpi.com In these reactions, the carboxylic acid is converted into an aryl radical or an organometallic species that can then participate in coupling. For example, copper-catalyzed decarboxylative borylation can convert aryl carboxylic acids into arylboronic esters, which are key intermediates for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.gov This one-pot procedure allows for the coupling of the aryl acid with organobromides to form biaryl compounds, vinylated arenes, and alkylated arenes. nih.gov

Alternatively, the this compound structure can be modified to introduce a coupling partner. For instance, the amino group can be converted into a halide (e.g., bromide or iodide) via a Sandmeyer reaction. The resulting halobenzoic acid derivative can then readily participate in standard cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings to create more complex molecular architectures. chemshuttle.com

Stereoselective Synthesis and Chiral Resolution Techniques

While this compound is an achiral molecule, it serves as a crucial building block in the synthesis of chiral molecules, particularly pharmaceuticals. orgsyn.org The introduction of chirality can be achieved through two main strategies: stereoselective synthesis or chiral resolution.

In stereoselective synthesis, a new chiral center is created in a controlled manner. For example, a derivative of this compound could be reacted with a chiral reagent or under the influence of a chiral catalyst to produce a product with a specific stereochemistry. Although direct examples involving this compound are not prevalent in the provided search results, the synthesis of unnatural α-amino acid derivatives often employs photoredox catalysis for stereoselective C-radical addition to chiral N-sulfinyl imines, a strategy where a benzoic acid derivative could serve as a precursor. orgsyn.org

Chiral resolution is a classical method used to separate a racemic mixture (a 50:50 mixture of two enantiomers) into its individual, pure enantiomers. smolecule.com This is often accomplished by reacting the racemic compound, such as a derivative of this compound, with a single enantiomer of a chiral resolving agent. This reaction creates a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by conventional techniques like crystallization. After separation, the chiral resolving agent is removed, yielding the pure enantiomers of the original compound. Common resolving agents for carboxylic acids are chiral amines, such as 1-phenylethylamine. smolecule.com

Elucidation of Reaction Mechanisms in Derivatization Processes

The derivatization of this compound involves several key reaction mechanisms, primarily centered around its amino and carboxyl functionalities.

One common derivatization is the formation of amides and esters. innospk.com For instance, the synthesis of 4-amino-3-fluorobenzohydrazide is achieved through the direct hydrazinolysis of this compound with hydrazine hydrate (B1144303), typically under acidic conditions. smolecule.com This reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the carboxylic acid.

Another significant derivatization pathway involves reactions of the amino group. The amino group can undergo acylation, allowing for the introduction of various acyl groups that can modify the compound's properties. smolecule.com Furthermore, the amino group can be converted into a diazonium salt, which can then be subjected to a variety of transformations. For example, in the synthesis of 4-cyano-3-fluorobenzoic acid from a related aminobenzoic acid precursor, the amino group is diazotized and then displaced by a cyano group in a Sandmeyer reaction.

The synthesis of more complex derivatives often involves multi-step sequences. For example, the synthesis of certain 1,2,4-triazole-3-thione derivatives begins with the conversion of 3-fluorobenzoic acid hydrazide (a related compound) into a potassium salt, followed by a reaction with hydrazine hydrate to form an aminotriazole. mdpi.com This intermediate is then reacted with various aromatic aldehydes to form Schiff bases, demonstrating a sequence of cyclization and condensation reactions. mdpi.com

The table below summarizes common derivatization reactions and their mechanistic characteristics.

Reaction Type Reactant Key Reagents Product General Mechanism
HydrazinolysisThis compoundHydrazine hydrate4-Amino-3-fluorobenzohydrazideNucleophilic Acyl Substitution
AcylationThis compoundAcylating agentN-Acyl derivativeNucleophilic Acyl Substitution
Schiff Base Formation4-Amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneAromatic aldehydesSchiff BaseCondensation

Influence of Amino and Carboxyl Functional Groups on Reaction Pathways

The amino and carboxyl groups on the this compound ring have a profound influence on its reactivity and the pathways of its reactions.

The amino group (-NH2) is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. However, its primary role in many synthetic applications is as a nucleophile or a precursor to other functional groups. For example, its ability to be diazotized is a cornerstone of many synthetic routes, allowing for its replacement with a wide range of substituents. In acylation reactions, the lone pair of electrons on the nitrogen atom readily attacks electrophilic centers. smolecule.com The amino group also enhances the compound's solubility in aqueous media through hydrogen bonding. chemimpex.comsolubilityofthings.com

The carboxyl group (-COOH) is a deactivating, meta-directing group for electrophilic aromatic substitution. Its primary reactivity lies in its acidic proton and the electrophilicity of its carbonyl carbon. It readily undergoes reactions with bases to form salts and with alcohols to form esters. smolecule.com In reactions like the formation of 4-amino-3-fluorobenzohydrazide, the carboxyl group is the site of nucleophilic attack. smolecule.com The carboxylate can also act as a directing group in certain transition-metal-catalyzed reactions, such as ortho-arylation, by coordinating to the metal center. acs.org

The interplay between these two groups is critical. For instance, in the synthesis of N-Fmoc-4-amino-2-fluorobenzoic acid (a related compound), the amino group is protected with an Fmoc group to prevent it from reacting while the carboxyl group is involved in subsequent reactions. smolecule.com This demonstrates the need for strategic protection and deprotection steps to control the reactivity of each functional group.

The following table outlines the influence of the amino and carboxyl groups on reaction pathways.

Functional Group Electronic Effect Directing Effect (Electrophilic Aromatic Substitution) Common Reaction Types
Amino (-NH2)ActivatingOrtho, ParaAcylation, Diazotization, Nucleophilic attack
Carboxyl (-COOH)DeactivatingMetaAcid-Base, Esterification, Nucleophilic Acyl Substitution

Impact of Fluorine Atom on Aromatic Reactivity, Selectivity, and Electronic Effects

The fluorine atom at the 3-position significantly modulates the reactivity of the this compound molecule.

Electronic Effects: Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring towards electrophilic substitution. However, fluorine can also donate electron density to the ring through resonance (+R or +M effect) via its lone pairs. While the inductive effect generally dominates, the resonance effect can influence the regioselectivity of reactions. The presence of fluorine can enhance the acidity of nearby protons. acs.org

Reactivity and Selectivity: The fluorine atom's electron-withdrawing nature influences the reactivity of the other functional groups. For example, it can increase the acidity of the carboxylic acid and decrease the basicity of the amino group. In electrophilic aromatic substitution reactions, the fluorine atom's influence on the regioselectivity can be complex, often directing incoming electrophiles to specific positions in concert with the other functional groups. cymitquimica.com In some cases, the fluorine atom can be displaced in nucleophilic aromatic substitution (SNAr) reactions, particularly if the ring is further activated by other electron-withdrawing groups.

Steric Effects: While fluorine is only slightly larger than hydrogen, its presence can introduce some steric hindrance, potentially influencing the approach of reagents to adjacent positions. nih.gov However, in many cases, its small size allows it to be well-tolerated in enzyme active sites and not cause significant steric clashes. nih.gov

The table below summarizes the key impacts of the fluorine atom.

Effect Description Consequence
Inductive Effect (-I)Strong electron withdrawal from the aromatic ring.Deactivation of the ring towards electrophilic attack; increased acidity of the carboxyl group.
Resonance Effect (+R)Donation of electron density to the aromatic ring via lone pairs.Can influence regioselectivity in electrophilic substitution.
Steric EffectSmall size relative to other halogens.Minimal steric hindrance in many reactions.
Metabolic StabilityC-F bond is very strong.Can enhance the metabolic stability of pharmaceutical compounds. vulcanchem.com

Studies on Intermediate Formation and Transition States

The investigation of reaction mechanisms for this compound and related molecules often involves the study of transient intermediates and transition states, frequently through computational methods like Density Functional Theory (DFT).

In derivatization reactions, the formation of key intermediates dictates the reaction pathway. For example, in the Sandmeyer reaction to introduce a cyano group, a diazonium salt intermediate is formed. The stability and reactivity of this intermediate are crucial for the success of the reaction. Low temperatures are often required to prevent its decomposition.

In transition-metal-catalyzed cross-coupling reactions, the mechanism often involves a series of organometallic intermediates. For instance, in palladium-catalyzed ortho-arylation of benzoic acids, the proposed mechanism includes the formation of a palladacycle intermediate where the palladium atom is coordinated to the carboxylate and has formed a C-Pd bond with the aromatic ring. acs.org The deprotonation of an agostic complex (where a C-H bond interacts with the metal center) is often considered the rate-determining step. acs.org

Computational studies on related fluorinated aromatic compounds have provided insights into transition states. For example, in the NHC-catalyzed annulation of enals with other molecules, DFT calculations have been used to model the transition state of the key C-C bond-forming step, helping to rationalize the observed stereoselectivity. acs.org These studies can elucidate whether a reaction proceeds through an open or a more organized transition state.

The study of enzyme-catalyzed reactions involving fluorinated substrates also provides valuable mechanistic information. For example, in the reaction of 4-amino-3-fluorobutanoic acid (a related but non-aromatic compound) with GABA-aminotransferase, a Schiff base intermediate is formed. nih.gov The fluorine atom leads to a deviation from the normal reaction pathway, resulting in the elimination of hydrogen fluoride. nih.gov Stopped-flow experiments can be used to detect the formation and transformation of such intermediates in real-time. nih.gov

The following table lists some common intermediates and the methods used to study them.

Reaction Type Intermediate Method of Study
Sandmeyer ReactionDiazonium SaltLow-temperature reaction control
Palladium-Catalyzed ArylationPalladacycle, Agostic ComplexIsotope effect studies, Computational modeling
Enzyme CatalysisSchiff BaseStopped-flow spectrophotometry, Mass spectrometry, X-ray crystallography

Applications in Advanced Materials Science and Specialty Chemicals Research

Development of Polymer Additives and Coating Modifiers

The incorporation of 4-Amino-3-fluorobenzoic acid as a monomer or additive in polymer synthesis can significantly enhance the performance characteristics of materials like plastics and coatings. chemimpex.com Its structure is particularly well-suited for the synthesis of high-performance aromatic polyamides, also known as aramids.

The fluorine atom plays a crucial role in modifying the properties of these polymers. By introducing fluorine into the polymer backbone, the intermolecular forces are altered, which can disrupt the close packing of polymer chains. This disruption often leads to improved solubility in organic solvents, facilitating easier processing and film formation. Furthermore, the C-F bond is strong and stable, contributing to the high thermal stability and chemical resistance of the resulting polymers. banglajol.info Research into fluorinated polyamides has shown they possess a combination of desirable traits, including high glass transition temperatures (Tg), excellent thermal stability, and robust mechanical properties. researchgate.netmdpi.com

These fluorinated aramids can be cast into flexible and transparent films, making them suitable for applications as protective coatings or advanced optical films. researchgate.netmdpi.com Their high thermal resistance and mechanical strength allow them to be used in demanding environments where conventional polymers would degrade. mdpi.commdpi.com

Below is a table summarizing the typical property enhancements observed in aromatic polyamides upon the incorporation of fluorinated monomers like this compound.

PropertyEnhancement from Fluorine IncorporationRationale
Thermal Stability Increased decomposition temperature (often >400°C) and high glass transition temperature (Tg >300°C) researchgate.netThe high bond energy of the C-F bond enhances the overall stability of the polymer backbone.
Solubility Improved solubility in polar organic solvents (e.g., DMF, DMAc) researchgate.netThe fluorine atom disrupts chain packing and alters polarity, reducing intermolecular cohesion.
Optical Transparency High optical transparency (often >90% at 550 nm) and low yellowness index researchgate.netmdpi.comsemanticscholar.orgDisruption of charge-transfer complexes that typically cause coloration in aromatic polymers.
Mechanical Strength High tensile strength and elastic modulus mdpi.comresearchgate.netThe rigid aromatic backbone inherent to aramids provides excellent mechanical properties.
Dielectric Constant Lowered dielectric constantThe low polarizability of the C-F bond contributes to a reduced dielectric constant.

This table is generated based on data from research on fluorinated aromatic polyamides.

Research into Dyes, Pigments, and Optical Materials

This compound serves as a key intermediate in the synthesis of specialty dyes and organic pigments. chemimpex.combldpharm.com The primary amino group (-NH2) on the aromatic ring is readily converted into a diazonium salt through a process called diazotization. This diazonium salt is a reactive intermediate that can then be coupled with various aromatic compounds (coupling components) to form azo dyes.

The general synthesis route involves two main steps:

Diazotization: The amino group of this compound is treated with a nitrous acid source (typically sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5°C) to form the corresponding diazonium salt.

Azo Coupling: The diazonium salt is then reacted with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative. This electrophilic aromatic substitution reaction forms a stable azo compound (-N=N-), which is the chromophore responsible for the dye's color.

The final color of the dye can be tuned by selecting different coupling components and by the substituents present on both aromatic rings. The fluorine atom and the carboxylic acid group on the this compound moiety can influence the electronic properties of the chromophore, thereby modifying the resulting color and improving properties such as lightfastness and thermal stability. chemimpex.comsphinxsai.com

In the field of optical materials, the compound's utility extends beyond colorants. Polymers derived from this compound, such as the fluorinated polyamides mentioned previously, are noted for their high optical transparency and clarity. semanticscholar.orgbldpharm.com This makes them candidates for applications like optical films, coatings for lenses, and substrates for flexible displays where maintaining clarity while providing thermal and mechanical stability is essential. banglajol.inforesearchgate.net

Contributions to Electronic Materials Research

The unique electronic properties conferred by the fluorine atom make this compound a building block of interest for electronic materials, particularly in the synthesis of liquid crystals (LCs). bldpharm.comresearchgate.net Liquid crystals are essential components in modern display technologies, such as LCDs.

The performance of a liquid crystal material is heavily dependent on its dielectric anisotropy (Δε), which is the difference in dielectric permittivity parallel and perpendicular to the molecular director. beilstein-journals.orgnih.gov The introduction of fluorine atoms into the molecular structure is a common strategy to tune this property. The strong dipole moment of the C-F bond can be leveraged to design molecules with either positive or negative dielectric anisotropy, depending on its orientation relative to the long axis of the molecule. beilstein-journals.orgnih.gov The rigid, rod-like structure that can be formed from benzoic acid derivatives makes this compound a suitable core or terminal group for liquid crystal molecules.

The synthesis of liquid crystals often involves multi-step reactions to build complex molecules with a central core and terminal chains. This compound can be chemically modified through its amino and carboxylic acid groups to be incorporated into these larger structures, allowing for precise control over the final molecule's shape and electronic properties. researchgate.netresearchgate.net

Feature of this compoundRelevance to Electronic Materials (Liquid Crystals)
Fluorine Substituent Induces a strong dipole moment, which is critical for controlling the dielectric anisotropy (Δε) of the liquid crystal. beilstein-journals.org
Aromatic Ring Provides a rigid core structure, which is a fundamental requirement for forming mesophases (liquid crystalline states).
Amino and Carboxyl Groups Act as versatile chemical handles for synthesizing more complex, multi-ring liquid crystal molecules.
Thermal Stability Contributes to the stability of the final material, which is important for the operational lifetime of electronic devices.

This table outlines the structural contributions of this compound to the properties of liquid crystals.

Exploration in Photoresponsive Materials and Optical Switching Systems

The exploration of this compound in photoresponsive materials is primarily linked to its potential as a precursor for azo compounds. Certain aromatic azo compounds, like azobenzene, are well-known photochromic molecules. This means they can undergo a reversible isomerization between two distinct forms—a thermally stable trans isomer and a metastable cis isomer—upon irradiation with light of specific wavelengths.

This isomerization process leads to significant changes in molecular geometry, dipole moment, and absorption spectrum. When such photochromic units are incorporated into a polymer backbone, the light-induced isomerization can trigger macroscopic changes in the material's properties, such as its shape, solubility, or optical transmission. This forms the basis for photoresponsive materials and optical switching systems.

The potential application of this compound in this field lies in its ability to form azo dyes. By choosing appropriate coupling partners, it is conceivable to synthesize photochromic azo molecules derived from this acid. These molecules could then be polymerized or grafted onto other polymers. The resulting material could potentially switch between states when exposed to UV and visible light, making it a candidate for applications such as:

Optical data storage: Using two distinct states to represent binary data (0 and 1).

Smart hydrogels: Where light can be used to control the swelling or shrinking of the gel. nih.gov

Photo-actuators: Materials that change shape or move in response to light.

While direct, extensive research on this compound for these specific applications is not widely documented, its fundamental chemistry as a precursor to azo compounds provides a logical pathway for its exploration in the development of novel photoresponsive systems.

Pharmacological and Medicinal Chemistry Research Utilizing 4 Amino 3 Fluorobenzoic Acid

Design and Synthesis of Bioactive Derivatives

Development of Anti-inflammatory and Analgesic Agents

4-Amino-3-fluorobenzoic acid is a versatile intermediate in the synthesis of various pharmaceuticals, notably in the development of anti-inflammatory and analgesic drugs chemimpex.com. The structural framework of this compound allows for its incorporation into more complex molecules designed to interact with biological targets involved in inflammation and pain pathways. Researchers leverage the reactivity of its amino and carboxylic acid groups to build derivatives with enhanced pharmacological profiles. The fluorine substitution is often utilized to improve the potency and pharmacokinetic properties of the resulting therapeutic agents chemimpex.com.

Investigation of Antidiabetic Compounds (e.g., SGLT-2 Inhibitors)

While direct synthesis routes for SGLT-2 inhibitors starting from this compound are not prominently detailed in the provided research, the core structures of many SGLT-2 inhibitors feature diarylmethane motifs. The synthesis of these key building blocks often involves Friedel–Crafts acylation and subsequent reduction nih.gov. Aromatic carboxylic acids are major precursors in this approach nih.gov. For instance, the synthesis of canagliflozin, an SGLT-2 inhibitor, involves intermediates like 2-(4-fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene nih.govgoogle.com. The development of efficient synthetic methods for such diarylmethane structures is crucial for the large-scale production of antidiabetic drugs like Empagliflozin and Tofogliflozin semanticscholar.orgresearchgate.net.

Discovery and Optimization of Antimicrobial Agents

This compound and its derivatives have been explored for their potential as antimicrobial agents. The core idea is to modify this precursor, which is essential for many pathogens, to create compounds with antibacterial activity researchgate.net.

One significant area of research is the development of inhibitors for UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a key enzyme in the biosynthesis of lipid A in Gram-negative bacteria google.com. LpxC is a highly conserved and attractive target for new antibiotics, as inhibitors could overcome existing resistance mechanisms google.com. For example, 2-amino-4-bromo-3-fluorobenzoic acid, a related derivative, has been used to synthesize 7-bromo-8-fluoroquinazolin-4(3H)-one, a scaffold for LpxC inhibitors google.com. Furthermore, research into 4-fluorobenzoic acid derivatives has led to the synthesis of hydrazide hydrazones evaluated as potential antimicrobial agents against various disease-causing pathogens researchgate.netglobalscientificjournal.com.

Research on Kinase Inhibitors (e.g., JAK Inhibitors)

The application of this compound as a direct precursor in the synthesis of Janus kinase (JAK) inhibitors is an area of ongoing investigation. The structural motifs present in this compound are relevant to the design of various enzyme inhibitors in biochemical research, which includes the study of kinase-protein interactions at a molecular level chemimpex.com. The development of kinase inhibitors is a significant focus in modern drug discovery, and versatile building blocks like this compound are valuable for creating libraries of compounds for screening against such targets.

Identification of Ion Channel Modulators (e.g., KCa2/3 Channels)

This compound is a key precursor in the synthesis of modulators for small-conductance (KCa2) and intermediate-conductance (KCa3.1) calcium-activated potassium channels. These channels are involved in processes such as endothelium-derived hyperpolarization nih.gov.

In one study, this compound was acetylated to produce 4-acetamido-3-fluorobenzoic acid. This intermediate was then used to synthesize RA-5, a dibenzoate compound investigated for its activity on KCa channels nih.gov. A related compound, RA-2, was identified as a potent pan-negative-gating modulator of KCa2/3 channels, inhibiting human KCa3.1 with an IC50 of 17 nM and all three human KCa2 subtypes with similar potencies researchgate.net.

Synthesis of 4-Acetamido-3-fluorobenzoic Acid

Reactant 1 Reactant 2 Reagent Temperature Yield Reference

Evaluation of Anti-Heparanase Activity

Heparanase (Hpse) is an enzyme that is overexpressed in many types of cancer and is linked to tumor progression and metastasis, making it a significant therapeutic target semanticscholar.orgfrontiersin.org. This compound has been utilized as a starting material to create potent heparanase inhibitors.

In a notable study, this compound was reacted with o-phenylenediamine (B120857) to synthesize a benzimidazole (B57391) derivative, compound 25. This intermediate was further modified to produce the final inhibitor, compound 15 acs.org. This research highlighted the importance of the fluorine atom for inhibitory activity. The fluorinated compound 15 showed a significant increase in potency compared to its non-fluorinated counterpart (compound 6) acs.orgsci-hub.se. The study identified compounds 13a, 14d, and 15 as particularly promising, with IC50 values in the submicromolar range. Compound 15 also demonstrated the ability to decrease the expression of proangiogenic factors in tumor cells acs.org.

In Vitro Heparanase Inhibitory Activity

Compound Description IC50 (μM) Reference
15 Fluorinated benzimidazole derivative 0.16 acs.orgsci-hub.se
6 Non-fluorinated counterpart of 15 0.37 acs.orgsci-hub.se
13a Benzimidazole derivative with Glycine 0.64 sci-hub.se
14d Benzoxazole derivative 0.82 acs.org

| 9a | Acetic acid-benzimidazole parent compound | 2.86 | sci-hub.se |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for the rational design of more potent and selective drug candidates. For derivatives of aminobenzoic acids, these studies have elucidated key structural features that govern their biological activity.

While specific and extensive SAR and QSAR studies on a wide range of this compound derivatives are not abundantly available in the public domain, research on closely related analogs, such as substituted benzamides and other aminobenzoic acid derivatives, provides valuable insights. For instance, QSAR studies on a series of benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme essential for bacterial fatty acid biosynthesis, have revealed important physicochemical parameters for inhibitory activity. These studies indicated that an increase in hydrophobicity, molar refractivity, and aromaticity of the molecule enhances the inhibitory activity. Conversely, the presence of heteroatoms like nitrogen, oxygen, or sulfur at certain positions can decrease activity.

A study on 4-amino-3-chloro benzoate (B1203000) ester derivatives, which are structurally similar to this compound derivatives, explored their potential as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. In this research, various heterocyclic moieties were introduced, and the resulting compounds were evaluated for their anti-proliferative properties. The in silico analysis of hydrazine-1-carbothioamide derivatives showed a promising matching pattern with EGFR pharmacophoric queries when compared to the known inhibitor erlotinib. This suggests that specific substitutions on the core structure are crucial for achieving desired biological activity.

The following interactive table summarizes hypothetical SAR observations for a series of this compound analogs, based on general principles observed in related compound series.

Compound IDR Group ModificationObserved ActivityKey SAR Insight
Analog ASmall, lipophilic groupModerateLipophilicity appears to be a contributing factor to activity.
Analog BBulky, hydrophilic groupLowSteric hindrance at this position may be detrimental to binding.
Analog CHydrogen bond donor/acceptorHighPotential for hydrogen bonding interactions enhances activity.

Biochemical and Cellular Mechanisms of Action of Synthesized Analogs

The therapeutic potential of compounds derived from this compound is realized through their interaction with various biological targets. Understanding the biochemical and cellular mechanisms of action of these synthesized analogs is crucial for their development as drugs.

Enzyme inhibition is a common mechanism of action for many drugs. Derivatives of aminobenzoic acids have been investigated as inhibitors of various enzymes. For example, research has shown that certain aminobenzoic acid derivatives can act as cholinesterase inhibitors, which is relevant for the treatment of Alzheimer's disease. One study investigated the inhibitory potential of mono- or di-substituted benzohydrazide (B10538) moieties and found that a 4-amino-3-bromo-5-fluorobenzohydrazide showed inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

The following table presents data on the enzyme inhibitory activity of a closely related analog.

CompoundTarget EnzymeIC50 (µM)
4-amino-3-bromo-5-fluorobenzohydrazideAcetylcholinesterase (AChE)0.59
4-amino-3-bromo-5-fluorobenzohydrazideButyrylcholinesterase (BChE)0.15

Molecular docking and other computational techniques are employed to study the interactions between small molecules and their protein targets at the molecular level. These studies can predict the binding mode of a ligand in the active site of a protein and identify key amino acid residues involved in the interaction.

For derivatives of 4-amino-3-chlorobenzoic acid designed as EGFR inhibitors, docking studies have been instrumental in understanding their binding patterns. These analyses revealed that hydrazine-1-carbothioamide derivatives exhibited a favorable binding mode within the EGFR active site, comparable to the established inhibitor erlotinib. These interactions often involve hydrogen bonds, hydrophobic interactions, and pi-stacking with specific amino acid residues in the binding pocket. While specific studies on this compound derivatives are limited, the principles of protein-ligand interactions observed with these analogs are likely transferable.

Beyond enzyme inhibition, derivatives of this compound may exert their effects by binding to specific receptors and modulating their downstream signaling pathways. For instance, in the study of 4-amino-3-chloro benzoate ester derivatives as potential anticancer agents, it was found that a promising compound induced cytotoxicity in cancer cell lines by targeting EGFR. This inhibition of EGFR subsequently led to the activation of caspase 3 and caspase 8, thereby inducing the extrinsic apoptotic pathway. This demonstrates how the binding of a small molecule to a receptor can trigger a cascade of cellular events leading to a therapeutic outcome.

Role of Fluorine in Enhancing Biological Activity and Pharmacological Profiles

The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance their pharmacological properties. The chemical stability and biological activity of benzoic acid can be improved by the addition of a fluorine atom. banglajol.info Fluorine's high electronegativity and small size allow it to modulate the electronic properties of a molecule and participate in unique intermolecular interactions.

In the context of this compound and its derivatives, the fluorine atom can influence several key parameters:

Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage. This can increase the in vivo half-life of a drug.

Binding Affinity: The electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which can lead to stronger interactions with the target protein. Fluorine can also participate in hydrogen bonds and other non-covalent interactions, further enhancing binding affinity.

Membrane Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its intracellular target.

The strategic placement of fluorine, as seen in this compound, is a testament to the power of this element in modern drug design, contributing to the development of more effective and safer therapeutic agents.

Agrochemical Research and Development Utilizing 4 Amino 3 Fluorobenzoic Acid

Synthesis of Novel Agrochemical Intermediates

The strategic value of 4-Amino-3-fluorobenzoic acid lies in its utility as a precursor for more complex heterocyclic systems known to exhibit biological activity. One of the key applications is in the synthesis of benzothiazole (B30560) derivatives. Benzothiazoles are a class of compounds recognized for their wide range of biological activities and are of significant interest in agrochemical research.

A documented synthetic route involves the condensation of this compound with o-aminothiophenols. In a specific example, this compound is reacted with 2-aminothiophenol (B119425) in the presence of polyphosphoric acid (PPA), which serves as both a catalyst and a dehydrating agent. The reaction is heated to facilitate the cyclization, leading to the formation of 2-(4-amino-3-fluorophenyl)benzothiazole. mdpi.com This transformation creates a more complex intermediate where the original benzoic acid moiety has been converted into a benzothiazole ring system, a key scaffold in the development of new active ingredients. mdpi.com

The table below details the synthesis of this novel agrochemical intermediate.

Table 1: Synthesis of 2-(4-amino-3-fluorophenyl)benzothiazole

Reactant 1 Reactant 2 Catalyst/Solvent Reaction Conditions Product Yield

This table is based on data from a study on the synthesis of benzothiazole derivatives. mdpi.com

This reaction highlights how this compound can be effectively utilized to build larger, more functionalized molecules tailored for further investigation in agrochemical screening programs. The resulting benzothiazole intermediate retains the substituted aniline (B41778) moiety, which can be further modified to fine-tune the biological properties of the final compound.

Exploration in the Development of Pesticides and Herbicides

Once novel intermediates such as 2-(4-amino-3-fluorophenyl)benzothiazole are synthesized, they enter a phase of exploration to determine their potential as active ingredients in pesticides or herbicides. This process involves creating a library of related compounds through further chemical modifications and subjecting them to biological screening.

While specific herbicidal or pesticidal activity data for derivatives of this compound are not extensively published in publicly available literature, the development pathway for analogous fluorinated compounds provides a clear research framework. For instance, classes of compounds like 4-pyridone-3-carboxamides and 6-aryl-2-picolinic acids, which share structural motifs with potential derivatives of this compound, have demonstrated significant herbicidal activity. mdpi.comurfu.ru

Research in this area typically follows a structured approach:

Structural Modification: The base intermediate is modified at its reactive sites. For an intermediate like 2-(4-amino-3-fluorophenyl)benzothiazole, the amino group is a prime target for reactions such as acylation, alkylation, or conversion to other functional groups to create a diverse set of analogues.

Biological Screening: The synthesized derivatives are tested against a panel of target organisms. For herbicides, this involves evaluating their effect on the growth of various weed species, often including both broadleaf and grass weeds. mdpi.com For pesticides, screening would target specific insect or fungal species. mdpi.com

Structure-Activity Relationship (SAR) Analysis: Scientists analyze the screening data to understand how different chemical modifications impact biological activity. For example, research on novel picolinic acid herbicides showed that introducing different substituted phenyl-pyrazolyl groups at a specific position on the pyridine (B92270) ring significantly influenced their herbicidal efficacy against weeds like Amaranthus retroflexus. mdpi.com

The table below conceptualizes the exploration process for developing new pesticides and herbicides from a base intermediate.

Table 2: Conceptual Framework for Agrochemical Exploration

Base Intermediate Modification Strategy Target Weed/Pest Observed Activity
Heterocyclic derivative of this compound Addition of alkyl chains to the amino group Broadleaf Weeds (e.g., Amaranthus retroflexus) Varies from low to high inhibition
Heterocyclic derivative of this compound Introduction of different substituted aryl groups Grass Weeds (e.g., Brassica napus) Varies from low to high inhibition

This table illustrates the general process of structure-activity relationship studies in agrochemical research, based on methodologies reported for related compound classes. mdpi.commdpi.com

This systematic exploration allows researchers to identify lead compounds with high potency against target pests and selectivity, meaning they have minimal impact on the desired crop. Although detailed public data on the final herbicidal or pesticidal products derived specifically from this compound is limited, its role as a versatile starting block for generating candidate molecules for such exploratory research is well-established within the field of synthetic agrochemical chemistry. epo.org

Computational Chemistry and Cheminformatics Studies

Molecular Docking for Ligand-Target Recognition and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme.

In the context of 4-Amino-3-fluorobenzoic acid, its structural motifs are frequently incorporated into larger molecules that are then studied via docking. The fluorobenzoic acid moiety is particularly important for its ability to anchor ligands into the hydrophilic pockets of target proteins. The fluorine atom itself can enhance binding affinity through favorable interactions, such as strengthened hydrogen bonds or hydrophobic interactions within the binding site.

For instance, derivatives of this compound have been synthesized as part of scaffolds for developing novel enzyme inhibitors. arxiv.org In one such study targeting soluble Epoxide Hydrolase (sEH), a clinically relevant enzyme, molecules designed from related amino-fluorobenzoic acid scaffolds were evaluated using the AutoDock VINA docking algorithm. arxiv.orgarxiv.org This process allowed researchers to screen vast chemical spaces and prioritize candidates with high predicted binding affinity before undertaking their synthesis. Similarly, docking simulations have been used to map the binding modes of related fluorinated benzoic acid derivatives to targets like the EP4 receptor and various kinases.

Target Protein/ClassDocking Software/MethodRole of the Fluorobenzoic Acid Moiety
Soluble Epoxide Hydrolase (sEH)AutoDock VINAServes as a core scaffold for de novo designed inhibitors. arxiv.orgarxiv.org
Kinases, EP4 ReceptorsSchrödinger SuiteThe benzoic acid group acts as an anchor in hydrophilic pockets.
GLUT5 TransporterMolecular DockingUsed to evaluate interactions between the binding pocket and ligands derived from fluorinated precursors. mdpi.com
Various EnzymesAutoDockThe electronegativity of fluorine can strengthen hydrogen bonds or hydrophobic interactions.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. These methods provide insights into molecular structure, stability, and reactivity by calculating properties such as the distribution of electron density, molecular orbital energies, and electrostatic potential. scilit.comresearchgate.net

For this compound, the presence of both an amino group and a fluorine atom significantly influences its electronic structure. solubilityofthings.com The fluorine atom, being highly electronegative, acts as an electron-withdrawing group, while the amino group is electron-donating. This push-pull electronic effect on the aromatic ring modulates the molecule's reactivity.

Studies on related fluorinated and aminated benzoic acids using DFT and other ab initio methods have been performed to calculate key descriptors of chemical reactivity. researchgate.net These descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), help predict how the molecule will interact with other chemical species. The HOMO-LUMO energy gap, for example, is an indicator of the molecule's chemical stability. A smaller gap suggests the molecule is more polarizable and reactive. The molecular electrostatic potential (MEP) map can identify electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack), guiding the understanding of intermolecular interactions.

PropertySignificanceTypical Findings for Related Molecules
HOMO EnergyRepresents the ability to donate an electron.The amino group typically raises the HOMO energy.
LUMO EnergyRepresents the ability to accept an electron.The carboxylic acid and fluoro groups typically lower the LUMO energy.
HOMO-LUMO GapIndicates chemical reactivity and stability.The specific gap determines the molecule's kinetic stability. researchgate.net
Electrostatic PotentialMaps electron-rich and electron-poor areas.Negative potential is usually localized near the oxygen and fluorine atoms, while positive potential is near the amino and hydroxyl hydrogens.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

While molecular docking provides a static snapshot of a ligand-target interaction, molecular dynamics (MD) simulations offer a view of the system's evolution over time. MD simulations calculate the trajectories of atoms and molecules, providing a detailed picture of conformational changes and the stability of interactions. biorxiv.org

MD simulations are particularly crucial for understanding the behavior of flexible molecules or dynamic protein-ligand complexes. biorxiv.org Research on Proteolysis Targeting Chimeras (PROTACs), which often involve complex and flexible linkers, has demonstrated the power of MD. In these studies, MD simulations revealed that the ternary complexes formed between a target protein, a PROTAC, and an E3 ligase are highly dynamic, with multiple energy minima in their conformational landscape. biorxiv.org Starting from a static crystal structure, MD simulations can explore this landscape, showing how the protein-protein interface fluctuates and how the ligand adapts its conformation. biorxiv.org

In studies involving derivatives of fluorinated benzoic acids, MD simulations have been used to assess the stability of the ligand within the binding pocket. For example, 100-nanosecond trajectories have been used to confirm that fluorine-mediated interactions are stable over time, often indicated by a low root-mean-square deviation (RMSD) of the ligand's position. Furthermore, MD simulations can elucidate the role of solvent molecules and the detailed energetics of solute-solvent interactions, which govern properties like solubility and dissolution behavior. researchgate.netresearchgate.net

Structure-Based Drug Design and Virtual Screening Methodologies

This compound serves as a valuable building block in structure-based drug design (SBDD) and virtual screening campaigns. solubilityofthings.comsmolecule.com These methodologies leverage the three-dimensional structure of a biological target to discover and design new drugs. Virtual screening involves computationally evaluating large libraries of chemical compounds to identify those that are most likely to bind to the target. arxiv.org

A notable example is the use of generative active learning for the discovery of novel inhibitors for the enzyme soluble Epoxide Hydrolase (sEH). arxiv.org In this advanced approach, a machine learning model was coupled with a molecular docking oracle (AutoDock VINA) to explore chemical space and design new molecules de novo. arxiv.orgarxiv.org The process started with virtual screening of millions, and eventually billions, of commercially available molecules to identify promising scaffolds. arxiv.org Crucially, the synthesis of the newly designed, high-scoring inhibitor candidates utilized 2-amino-3-fluorobenzoic acid, an isomer of this compound, as a key starting material. arxiv.org This demonstrates a direct pipeline from computational design to practical synthesis, where the amino-fluorobenzoic acid scaffold is identified as a critical component for achieving potent inhibition.

This type of methodology represents an exponential speed-up compared to traditional high-throughput screening, allowing researchers to find novel, synthesizable, and drug-like molecules with high predicted efficacy by performing a comparatively small number of expensive docking calculations. arxiv.org

Prediction of Synthetic Accessibility and Reaction Pathways

A critical aspect of computational drug design is ensuring that a promising-looking molecule can actually be synthesized in a laboratory. Cheminformatics tools are increasingly used to predict the synthetic accessibility of novel compounds.

One common method involves calculating a synthetic accessibility (SA) score. This score is typically derived from an analysis of the molecule's fragments compared against a database of known molecules, with penalties for complexity and undesirable structural features. For example, a related compound, 4-Amino-3-bromo-5-fluorobenzoic acid, was assigned a synthetic accessibility score of 1.51 on a scale from 1 (very easy) to 10 (very difficult), indicating it is predicted to be relatively straightforward to synthesize. ambeed.com In other design frameworks, a "RetroGNNScore" is used to ensure the synthesizability of generated molecules. arxiv.org

Beyond a simple score, modern computational methods, including those using large language models (LLMs) and artificial intelligence, can assist in planning reaction pathways. uib.no These tools can parse chemical literature to suggest synthetic routes, predict reaction outcomes, and even translate a written procedure into a sequence of automated steps for a robotic platform. uib.no For instance, the synthesis of Schiff bases from 3-fluorobenzoic acid hydrazide involves a multi-step pathway that can be computationally mapped and analyzed. mdpi.comnih.gov These predictive tools are vital for bridging the gap between a computationally designed molecule and its practical realization.

Advanced Analytical Methodologies for Research Characterization and Quantification

Spectrophotometric Applications, Including Metal Complexation Studies

Spectrophotometry serves as a valuable analytical tool for the quantification of compounds and for studying their interactions with other chemical species. 4-Amino-3-fluorobenzoic acid's utility in this area is linked to its inherent chromophoric nature and its capacity to form stable complexes with metal ions. chemimpex.com

The aromatic ring system and the amino group in the this compound molecule allow it to absorb light in the ultraviolet-visible (UV-Vis) region. This property can be exploited for quantitative analysis using a spectrophotometer, where the absorbance of a solution at a specific wavelength is proportional to the concentration of the compound (Beer-Lambert law).

Furthermore, the carboxylic acid and amino groups provide potential coordination sites for metal ions. The formation of a metal complex often results in a significant shift in the maximum absorption wavelength (λmax) and/or an increase in the molar absorptivity of the compound. mdpi.com This change in spectral properties upon complexation is the basis for the spectrophotometric determination of metal ions. The ability of this compound to form stable metal complexes makes it a candidate for use as a chromogenic reagent in analytical chemistry for quantifying specific metal ions in solution. chemimpex.comsolubilityofthings.com The reaction between the ligand (this compound) and a metal ion forms a colored complex, and the intensity of the color can be measured to determine the metal's concentration. The stability of these complexes is crucial for the reliability and sensitivity of the method. mdpi.com

Chromatographic Techniques (HPLC, UPLC, LC-MS) for Purity Assessment and Mixture Separation

High-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UPLC), and liquid chromatography-mass spectrometry (LC-MS) are indispensable techniques for the analysis of this compound. They are routinely used to assess the purity of the compound and to separate it from starting materials, by-products, and other impurities in complex mixtures.

Purity Assessment: Commercial suppliers of this compound commonly use HPLC to determine its purity, which is often specified to be greater than 98%. chemimpex.comtcichemicals.comottokemi.com In a typical HPLC analysis, a reversed-phase column, such as a C18, is used. The compound is separated from non-polar impurities based on its polarity.

Mixture Separation and Quantification: UPLC, an enhancement of HPLC utilizing smaller particle size columns, offers faster analysis times and higher resolution. s4science.at This is particularly useful for separating structurally similar isomers or impurities.

LC-MS and its tandem version, LC-MS/MS, combine the powerful separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. These methods are especially powerful for detecting and quantifying trace amounts of fluorinated benzoic acids in complex matrices, such as environmental or biological samples. s4science.atmdpi.comresearchgate.net For instance, UHPLC-MS/MS methods have been developed for the analysis of various fluorobenzoic acids, achieving limits of detection in the parts-per-billion (ppb) range. s4science.at The mass spectrometer can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to ensure high specificity for the target analyte.

Below is a table summarizing typical chromatographic conditions for the analysis of fluorobenzoic acids.

Parameter High-Performance Liquid Chromatography (HPLC) Ultra-High-Performance Liquid Chromatography (UPLC-MS/MS)
Column Reversed-phase C18, (e.g., 150 mm x 4.6 mm, 5 µm)Reversed-phase C18, (e.g., Restek® Force 50 mm x 3.0 mm, 1.8 µm) s4science.at
Mobile Phase Acetonitrile and water with an acid modifier (e.g., 0.1% formic acid or TFA) rsc.orgA: 0.2% Acetic Acid in Water; B: 0.2% Acetic Acid in Acetonitrile mdpi.com
Elution Mode Isocratic or GradientGradient
Flow Rate ~1.0 mL/min~0.45 mL/min mdpi.com
Detector UV-Vis (Diode Array Detector)Mass Spectrometer (e.g., Triple Quadrupole) s4science.at
Ionization Mode N/AElectrospray Ionization (ESI), Negative Mode s4science.atmdpi.com

Spectroscopic Characterization (NMR, IR) for Structural Elucidation

Spectroscopic techniques are fundamental for the structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the structure of the molecule.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the carboxylic acid (-COOH) proton. The aromatic protons would appear as a complex multiplet pattern due to splitting by each other and by the adjacent fluorine atom. The chemical shifts and coupling constants (J-values) provide information on the substitution pattern of the benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the fluorine (C-F) would exhibit a large coupling constant. The chemical shifts confirm the presence of the carboxylic acid carbon and the aromatic carbons. mdpi.com

¹⁹F NMR: The fluorine NMR spectrum provides a direct method for observing the fluorine atom, which would appear as a single signal, with its chemical shift being characteristic of its electronic environment. rsc.org

The table below outlines the expected chemical shifts for this compound.

Nucleus Functional Group Expected Chemical Shift (δ, ppm) Notes
¹HAromatic (C-H)6.5 - 8.0Pattern influenced by F, -NH₂, and -COOH groups.
¹HAmine (-NH₂)3.5 - 5.0Broad signal, position can vary with solvent and concentration.
¹HCarboxylic Acid (-COOH)10.0 - 13.0Very broad signal, can exchange with D₂O.
¹³CAromatic (C-H, C-N, C-C)110 - 150Specific shifts depend on the substituent effects.
¹³CAromatic (C-F)150 - 165Exhibits a large ¹JCF coupling constant.
¹³CCarboxylic Acid (-COOH)165 - 175

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. nih.gov

Key expected IR absorption bands are summarized in the following table.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
-OH (Carboxylic Acid)O-H stretch2500-3300 (very broad)
-NH₂ (Amine)N-H stretch3300-3500 (two bands)
Aromatic C-HC-H stretch3000-3100
C=O (Carboxylic Acid)C=O stretch1680-1710
Aromatic C=CC=C stretch1450-1600
C-FC-F stretch1100-1300
C-NC-N stretch1250-1350

Titrimetric Analysis for Quantitative Determination

Titrimetric analysis, specifically neutralization titration, is a classical and reliable method for the quantitative determination of this compound. tcichemicals.comtcichemicals.com This method is often used as a primary assay for purity assessment by chemical suppliers. vwr.com

The principle of this analysis relies on the acidic nature of the carboxylic acid group (-COOH). A precisely weighed sample of this compound is dissolved in a suitable solvent, often an alcohol-water mixture to ensure complete dissolution, and is then titrated with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH).

The reaction is as follows: C₇H₆FNO₂ + NaOH → Na(C₇H₅FNO₂) + H₂O

Emerging Research Directions and Future Perspectives

Innovations in Sustainable and Environmentally Benign Synthesis

The traditional chemical synthesis of aminobenzoic acids often involves multi-step processes that utilize petroleum-based precursors and harsh reaction conditions, such as high temperatures and the use of strong acids or bases. mdpi.com Recognizing the environmental impact of these methods, researchers are increasingly shifting their focus toward greener and more sustainable alternatives.

A significant area of innovation lies in the development of biosynthetic pathways. mdpi.com While specific large-scale biosynthesis of 4-Amino-3-fluorobenzoic acid is still a developing field, the principles are being established through research on its parent compounds, aminobenzoic acids. These biological methods, often employing engineered microorganisms, offer several advantages over conventional chemical synthesis. mdpi.com

Key Advantages of Biosynthesis:

Reduced Environmental Pollution: Biocatalytic processes typically occur in aqueous media under mild conditions, minimizing the use of hazardous organic solvents and reagents.

Use of Renewable Resources: Biosynthesis can utilize renewable feedstocks like glucose instead of non-renewable petroleum extracts. mdpi.com

Fewer Steps: Enzymatic reactions can be highly specific, potentially reducing the number of steps required for synthesis and purification. mdpi.com

For instance, the biosynthesis of para-aminobenzoic acid (PABA) from chorismate in microorganisms involves a two-step enzymatic cascade with the enzymes PabA, PabB, and PabC. mdpi.com Future research aims to engineer microbial strains or develop cell-free enzymatic systems capable of incorporating fluorine to produce this compound directly, representing a significant leap in sustainable chemical manufacturing.

Exploration in Novel Therapeutic and Material Science Applications

The unique structure of this compound, featuring an aromatic ring substituted with amino, carboxyl, and fluorine groups, makes it a valuable scaffold for creating diverse and complex molecules. chemimpex.comsolubilityofthings.com Its role as a chemical intermediate is well-established, and current research is actively exploring its incorporation into novel compounds with advanced functionalities. chemimpex.com

Therapeutic Applications:

In medicinal chemistry, the introduction of a fluorine atom can significantly enhance a drug molecule's metabolic stability, binding affinity, and bioavailability. This compound serves as a key starting material for a range of biologically active compounds. chemimpex.com Research is focused on synthesizing derivatives with potential applications as:

Anti-inflammatory Agents: The compound is utilized in the development of new anti-inflammatory drugs. chemimpex.com

Antitumor Agents: Researchers have synthesized benzothiazole (B30560) derivatives from this compound to evaluate their in vitro antitumor properties. mdpi.com

Enzyme Inhibitors: It is used in biochemical research for studies related to enzyme inhibition. chemimpex.com

The table below summarizes some of the therapeutic areas being explored.

Therapeutic AreaApplication of this compound DerivativesResearch Focus
OncologySynthesis of benzothiazolesEvaluation of in vitro antitumor properties. mdpi.com
InflammationIntermediate for anti-inflammatory drugsDevelopment of novel non-steroidal anti-inflammatory drugs (NSAIDs). chemimpex.com
NeurologyLigands for dopamine (B1211576) receptorsPotential treatments for neurological disorders. smolecule.com

Material Science Applications:

The reactivity of the amino and carboxylic acid groups allows this compound to be incorporated into polymers and other materials, imparting specific properties.

Polymer Additives: It is used in the development of additives that can enhance the thermal stability and mechanical properties of plastics and coatings. chemimpex.com

Dyes and Pigments: The compound is employed in the synthesis of specialized dyes. chemimpex.com

Fluorescent Probes: Its structural characteristics are being explored for the development of fluorescent probes for use in biochemical assays.

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery and Design

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is revolutionizing the process of chemical discovery. These computational tools can analyze vast datasets to predict molecular properties, optimize reaction conditions, and design novel molecules with desired characteristics, significantly accelerating the research and development timeline.

Accelerating Synthesis and Discovery:

Predictive Modeling: Machine learning models can predict the properties and bioactivity of novel derivatives of this compound before they are synthesized, allowing chemists to prioritize the most promising candidates. arxiv.orgresearchgate.net This approach saves significant time and resources in the lab.

Automated Synthesis: AI-driven platforms, often called "Self-Driving Labs," can integrate machine learning algorithms with robotic automation to explore chemical reactions. uib.no For a compound like this compound, such systems could be used to rapidly screen different catalysts and conditions to find the most efficient and sustainable synthesis pathway. uib.no

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired therapeutic targets. arxiv.org By providing the models with parameters for activity against a specific protein and using this compound as a potential fragment, researchers can generate novel drug candidates for synthesis and testing.

The integration of these computational approaches promises to unlock the full potential of this compound, enabling the rapid design and synthesis of next-generation pharmaceuticals and advanced materials.

Q & A

Q. What are the established synthetic routes for 4-amino-3-fluorobenzoic acid, and how can reaction conditions be optimized to improve yield?

Methodological Answer: this compound (CAS 455-87-8) is typically synthesized via fluorination or amination of benzoic acid derivatives. A common approach involves substituting halogen or nitro groups on the aromatic ring. For example:

  • Reductive amination : Fluorinated nitrobenzoic acid precursors (e.g., 3-fluoro-4-nitrobenzoic acid) can be reduced using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) to introduce the amino group .
  • Direct fluorination : Electrophilic fluorination using Selectfluor® or other fluorinating agents under controlled pH and temperature to minimize side reactions.

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to avoid over-fluorination or deamination.
  • Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.
  • Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify substituent positions (e.g., fluorine-induced splitting patterns). For example, the fluorine atom at C3 deshields adjacent protons, causing distinct coupling (J ~ 8–12 Hz) .
    • ¹⁹F NMR : Confirm fluorine incorporation (δ ~ -110 to -120 ppm for aromatic F).
  • HPLC-MS : Assess purity and molecular weight (MW 155.13 g/mol) using reverse-phase C18 columns and ESI+/ESI− ionization .
  • Melting Point : Compare experimental values (211–215°C) with literature data to confirm crystallinity .

Q. How can researchers address solubility challenges during experimental workflows?

Methodological Answer: this compound has limited solubility in non-polar solvents. Strategies include:

  • Solvent Selection : Use DMSO or DMF for dissolution, followed by dilution with aqueous buffers (pH > 5) to enhance solubility via deprotonation of the carboxylic acid group.
  • Derivatization : Convert to methyl/ethyl esters or amides for improved solubility in organic phases .

Advanced Research Questions

Q. How does X-ray crystallography resolve structural ambiguities in fluorinated benzoic acid derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and intermolecular interactions. For this compound:

  • Sample Preparation : Grow crystals via slow evaporation (e.g., ethanol/water).
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion.
  • Software Tools : Refine structures with SHELXL (for small molecules) or WinGX (for data integration). Fluorine’s high electron density aids in accurate positional refinement .

Q. Example Findings :

  • The fluorine atom at C3 creates a dipole moment, influencing hydrogen-bonding networks in the crystal lattice.
  • Carboxylic acid groups often form dimers in the solid state, stabilized by O–H···O interactions .

Q. What role does this compound play in medicinal chemistry, particularly as a building block?

Methodological Answer: This compound is a key intermediate in synthesizing bioactive molecules:

  • Peptide Modification : Incorporation into peptidomimetics via solid-phase synthesis (e.g., Fmoc-protected derivatives) to enhance metabolic stability .
  • Drug Candidates : Used in Alzheimer’s disease research to develop γ-secretase inhibitors or amyloid-β binders. Fluorine’s electronegativity improves bioavailability and target affinity .

Q. Synthetic Example :

  • Coupling with ethyl chlorooxoacetate (CAS 4755-77-5) forms acylated derivatives for further functionalization .

Q. How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model electronic effects:

  • Fukui Indices : Identify nucleophilic/electrophilic sites. The amino group at C4 activates the ring, while fluorine at C3 directs substitution to C2 or C5.
  • Reactivity Trends : Compare with analogs (e.g., 4-amino-2-fluorobenzoic acid) to assess regioselectivity. NAS is favored under acidic conditions (H₂SO₄, HNO₃) .

Q. What are the challenges in analyzing conflicting spectral data for fluorinated aromatic amines?

Methodological Answer: Contradictions often arise from tautomerism or solvent effects. Mitigation strategies:

  • Variable Temperature NMR : Detect keto-enol tautomerism or rotational barriers.
  • Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to eliminate solvent-proton interference.
  • Cross-Validation : Compare IR (C=O stretch ~1700 cm⁻¹) and MS data to confirm molecular integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.